Product packaging for LANTHANUM(III) TELLURIDE(Cat. No.:CAS No. 12031-53-7)

LANTHANUM(III) TELLURIDE

Cat. No.: B1143960
CAS No.: 12031-53-7
M. Wt: 660.61
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Description

Lanthanum(III) Telluride is an inorganic solid with the formula La2Te3, appearing as a grey solid . This compound is a subject of interest in materials science research due to its semiconducting properties. It is investigated for use in photoconducting and photovoltaic cells, as well as various optoelectronic and thermoelectric devices . Research-grade this compound is used in the development of thin films, for which the spray pyrolysis deposition technique has been successfully employed . Studies on the physical properties of these films indicate an allowed direct optical band gap of 2.2 eV and p-type semiconducting behavior with a room temperature electrical resistivity on the order of 10^4 Ω·cm . Furthermore, in the field of metallurgy, the interaction between lanthanum and tellurium is studied to improve the intergranular embrittlement resistance of advanced nickel-based superalloys used in extreme environments . The strong reaction tendency between rare earth elements like lanthanum and tellurium, driven by a low Gibbs free energy of telluride formation, is a key mechanism in this application . This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12031-53-7

Molecular Formula

La2Te3

Molecular Weight

660.61

Origin of Product

United States

Synthesis Methodologies and Process Engineering of Lanthanum Iii Telluride

Low-Dimensional Material Fabrication

The synthesis of low-dimensional lanthanum(III) telluride, including thin films and nanostructures, allows for the exploration of quantum confinement effects and provides a platform for novel device architectures.

A variety of techniques have been successfully employed to deposit thin films of this compound, each offering distinct advantages in terms of process control, cost, and resulting film quality.

A notable method for the synthesis of lanthanum telluride thin films is electrodeposition from ionic liquids at low temperatures. This approach offers a simpler, less expensive, and more efficient alternative to traditional high-temperature methods like ball milling. researchgate.net A key advantage of this technique is the ability to control the stoichiometry of the deposited film by adjusting the relative concentrations of the precursor ions in the electrolyte. researchgate.net

In a typical process, the deposition is carried out at approximately 70°C on noble metal substrates. researchgate.net The electrolyte consists of a 1-ethyl-3-methylimidazolium (B1214524) bromide ionic liquid containing lanthanum nitrate (B79036) (La(NO₃)₃) and tellurium dioxide (TeO₂) dissolved to form (HTeO₂)⁺ ions. researchgate.net The concentration of these precursors is a critical parameter in determining the final composition of the lanthanum telluride film. researchgate.net This electrochemical method holds promise for the synthesis of nanostructured lanthanum telluride. researchgate.net

Table 1: Process Parameters for Electrodeposition of this compound from Ionic Liquids

Parameter Value/Description
Deposition Temperature ~ 70 °C
Substrate Noble Metals
Ionic Liquid 1-ethyl-3-methylimidazolium bromide
Lanthanum Precursor Lanthanum Nitrate (La(NO₃)₃)
Tellurium Precursor (HTeO₂)⁺
Precursor Concentration 0.05 M to 0.25 M La(NO₃)₃, 0.025 M (HTeO₂)⁺
Stoichiometry Control Relative concentrations of anions and cations

Spray pyrolysis is another effective technique for the deposition of this compound (La₂Te₃) thin films. iaea.orgresearchgate.net This method involves spraying a solution containing the precursor materials onto a heated substrate, where the precursors decompose and react to form the desired compound.

For the synthesis of La₂Te₃ thin films, a precursor solution is prepared by dissolving lanthanum chloride (LaCl₃) and tellurium metal in a mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃). iaea.orgresearchgate.net Hydrazine hydrate (B1144303) is added as a reducing agent. iaea.orgresearchgate.net The solution is then sprayed onto heated glass substrates. X-ray diffraction analysis of the resulting films confirms the formation of polycrystalline La₂Te₃. iaea.orgresearchgate.net These films have been characterized as p-type semiconductors with a direct optical band gap of 2.2 eV and an electrical resistivity in the order of 10⁴ Ω cm at room temperature. iaea.orgresearchgate.net

Table 2: Research Findings for Spray Pyrolysis Deposition of this compound Thin Films

Property Finding
Crystalline Phase Polycrystalline La₂Te₃
Optical Band Gap 2.2 eV (Direct)
Semiconductor Type p-type
Electrical Resistivity ~10⁴ Ω cm (at 27 °C)

Electrophoretic deposition has been successfully utilized to fabricate uniform films of lanthanum telluride (La₃₋ₓTe₄). escholarship.orgescholarship.org This technique is valued for its versatility and scalability, enabling deposition on both planar and non-planar substrates. escholarship.orgescholarship.org In this process, charged particles of lanthanum telluride suspended in a liquid medium are migrated and deposited onto an electrode under the influence of an electric field.

A key aspect of this process is the selection of a suitable solvent. Tetrahydrofuran (THF) has been demonstrated as an effective solvent for the EPD of La₃₋ₓTe₄. escholarship.orgescholarship.org This method can produce films with a thickness of 10-15 µm and a green density of approximately 65%. escholarship.orgescholarship.org The ability to use EPD expands the possibilities for creating complex device geometries that are not achievable with conventional bulk processing methods. escholarship.orgescholarship.org

Table 3: Key Findings for Electrophoretic Deposition of this compound Films

Parameter Value/Description
Solvent Tetrahydrofuran (THF)
Film Thickness 10-15 µm
Green Density ~65%
Substrate Compatibility Planar and Non-planar

The Successive Ionic Layer Adsorption and Reaction (SILAR) method has been employed for the chemical synthesis of lanthanum telluride (La₂Te₃) thin films. nih.gov This technique is based on the sequential immersion of a substrate into solutions containing the cationic and anionic precursors, with a rinsing step in between to remove excess and unreacted species.

The films produced by this method have been characterized for their structural and morphological properties. La₂Te₃ thin films synthesized via SILAR exhibit a surface morphology of interconnected pine leaf-like flaky arrays. nih.gov This method has been used to prepare electrodes for supercapacitor applications. nih.gov

The synthesis of one-dimensional nanostructures, such as nanowires, of this compound has been achieved through a solution-phase approach. researchgate.net This method utilizes pre-synthesized tellurium nanowires as templates for the formation of La₂Te₃ nanowires.

The process involves the reaction between tellurium nanowires and lanthanum nitrate at room temperature. researchgate.net A significant advantage of this templating method is that the resulting La₂Te₃ nanowires retain the aspect ratio of the parent tellurium nanowires. researchgate.net This technique provides a straightforward route to obtaining freely dispersible one-dimensional lanthanum telluride nanostructures. researchgate.net

Nanostructure Fabrication (e.g., Nanowires)

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a versatile and scalable approach for producing nanostructured this compound. One notable method involves a room-temperature reaction for the synthesis of one-dimensional (1D) La₂Te₃ nanowires. This process utilizes a reaction between tellurium nanowires (Te NWs) and a lanthanum salt, such as lanthanum nitrate (La(NO₃)₃), in a solution phase. This approach is advantageous due to its simplicity and operation under ambient conditions, which can lead to the formation of freely dispersible nanowires. The resulting nanomaterials can be characterized using various microscopic and spectroscopic techniques to confirm their composition and morphology.

ParameterDescription
Reactants Tellurium nanowires (Te NWs), Lanthanum nitrate (La(NO₃)₃)
Solvent Not specified in the provided search results
Temperature Room temperature
Product Freely dispersible this compound (La₂Te₃) nanowires
Template-Assisted Growth Mechanisms

The formation of specific nanostructures, such as nanowires, often relies on template-assisted growth mechanisms to control the size and shape of the final product. In the solution-phase synthesis of this compound nanowires, the tellurium nanowires serve a dual role as both a reactant and a template. The reaction proceeds with the tellurium nanowires acting as a structural guide for the formation of the La₂Te₃ nanowires. This templating effect ensures that the resulting this compound maintains the one-dimensional morphology of the parent tellurium nanowires, preserving their high aspect ratio. This method provides a straightforward pathway to anisotropic nanostructures of La₂Te₃.

FeatureMechanism
Template Tellurium nanowires (Te NWs)
Growth Process The reaction between Te NWs and La(NO₃)₃ occurs along the surface of the Te NWs.
Outcome Formation of La₂Te₃ nanowires with an aspect ratio similar to the parent Te NWs.

Post-Synthesis Processing and Densification Strategies

Following the initial synthesis of this compound powders or nanostructures, post-synthesis processing is essential to consolidate the material into a dense, bulk form suitable for device fabrication. The densification strategy is critical as it impacts the mechanical integrity and the transport properties of the final material.

Ultrafast High-Temperature Sintering (UHS)

Ultrafast High-Temperature Sintering (UHS) is a novel technique for the rapid densification of ceramic materials, including this compound. This method can densify La₃₋ₓTe₄ films and bulk pellets in remarkably short timeframes, as little as 10 seconds. researchgate.netcalnanocorp.comcnrs.fryoutube.com The rapid heating rates associated with UHS are believed to maintain a high driving force for densification while quickly activating diffusion mechanisms that lead to fast pore elimination and grain growth. researchgate.netcalnanocorp.comcnrs.fryoutube.com This pressure-less sintering technique is a significant advancement as it demonstrates that complex and time-consuming pressure-assisted sintering methods are not always necessary for achieving high-density La₃₋ₓTe₄. researchgate.netcalnanocorp.comcnrs.fr Research has shown that UHS can produce samples with densities greater than 90% of the theoretical value, with well-defined grains in the range of 1-10 µm. researchgate.netcalnanocorp.comcnrs.fryoutube.com

ParameterValue/ObservationSource
Processing Time As little as 10 seconds researchgate.netcalnanocorp.comcnrs.fryoutube.com
Achieved Density >90% of theoretical density researchgate.netcalnanocorp.comcnrs.fryoutube.com
Resulting Grain Size 1-10 µm researchgate.netcalnanocorp.comcnrs.fryoutube.com
Key Advantage Pressure-less, high-throughput processing researchgate.netcalnanocorp.comcnrs.fr

Spark Plasma Sintering (SPS) Approaches

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is an effective method for the rapid consolidation of powders into dense bulk materials. The technique involves the simultaneous application of uniaxial pressure and a pulsed direct electric current to a powder sample within a die. The pulsed current generates localized high temperatures at the particle contacts, which promotes rapid sintering and densification. SPS offers several advantages over conventional sintering techniques, including significantly shorter processing times, lower sintering temperatures, and the ability to retain fine-grained microstructures. These benefits are particularly advantageous for materials like this compound, where minimizing grain growth can be crucial for optimizing properties. While specific parameters for this compound are not extensively detailed in the provided search results, the general principles of SPS and data from similar thermoelectric tellurides, such as bismuth antimony telluride, suggest that sintering temperatures would be carefully controlled to achieve high density while managing the material's volatility. researchgate.net

ParameterGeneral Range/Observation
Applied Pressure Uniaxial pressure is applied.
Heating Mechanism Pulsed direct current leading to Joule heating and potential spark plasma effects.
Atmosphere Typically vacuum or inert atmosphere to prevent oxidation.
Sintering Time Generally in the order of minutes.
Advantages High heating rates, short holding times, lower sintering temperatures compared to conventional methods.

Structural Elucidation and Crystallography of Lanthanum Iii Telluride Phases

Analysis of Crystal Structure and Phase Formation

Lanthanum(III) telluride crystallizes in the Th₃P₄-type structure, a complex arrangement that is crucial for its notable thermoelectric properties. This structure is characterized by a body-centered cubic lattice belonging to the I-43d space group. rsc.orgmaterialsproject.org

The Th₃P₄ structure type is notable for its ability to accommodate a significant number of cation vacancies, giving rise to a range of non-stoichiometric compositions represented by the formula La₃₋ₓTe₄, where 0 ≤ x ≤ 1/3. aps.org This defect structure is central to the material's behavior, allowing for a tunable carrier concentration by controlling the number of lanthanum vacancies. rsc.org

In this structure, the tellurium atoms form a distorted octahedral coordination with six lanthanum atoms. aps.org The lanthanum atoms, in turn, are coordinated by eight tellurium atoms. researchgate.net The presence of vacancies on the lanthanum sublattice provides a mechanism for charge compensation and significantly influences the electronic properties of the material. When x=0 (La₃Te₄), the material behaves as a metal. As the concentration of lanthanum vacancies increases, the carrier concentration is reduced, and for x = 1/3 (corresponding to La₂Te₃), the material becomes an insulator. rsc.org This intrinsic self-doping capability is a key feature of the La₃₋ₓTe₄ system. aps.org

The stability of this defect structure allows for a solid solution to exist between 57 and 60 atomic % Te, corresponding to the La₃₋ₓTe₄ phase. aps.org The inherent disorder and distortion in the lattice due to these vacancies also play a critical role in enhancing phonon scattering, which contributes to the material's low lattice thermal conductivity. aps.org

Table 1: Crystallographic Data for La₃₋ₓTe₄ Phases

Property Value
Crystal System Cubic
Space Group I-43d rsc.orgmaterialsproject.org
Structure Type Th₃P₄ rsc.orgaps.org
Stoichiometric Range 0 ≤ x ≤ 1/3 in La₃₋ₓTe₄ aps.org
La Coordination 8 Te atoms researchgate.net
Te Coordination 6 La atoms researchgate.net

The majority of structural studies on this compound have been performed on polycrystalline samples. Powder X-ray diffraction (XRD) is a primary technique used to confirm the phase purity and determine the lattice parameters of synthesized La₃₋ₓTe₄. aps.org XRD patterns of polycrystalline samples consistently show the major peaks attributable to the Th₃P₄-type structure, confirming the successful synthesis of the desired phase. aps.org

While detailed single-crystal X-ray diffraction data for La₃₋ₓTe₄ is less commonly reported in the literature, the fundamental crystallographic parameters have been established. For the stoichiometric compound La₃Te₄, the lanthanum atoms are eight-fold coordinated by tellurium atoms, and the tellurium atoms are six-fold coordinated by lanthanum atoms. researchgate.net The La-Te bonds have been observed to have two distinct lengths, 3.279 Å and 3.428 Å, suggesting a strong ionic bonding character. researchgate.net Computational studies based on this crystal structure have been used to predict various mechanical and electronic properties. researchgate.net

Defect Chemistry and Vacancy Studies

The defect chemistry of this compound is dominated by the presence of lanthanum vacancies, which are intrinsic to the La₃₋ₓTe₄ system and dictate its stoichiometry and, consequently, its electronic and thermal transport properties.

The concentration of lanthanum vacancies, represented by 'x' in La₃₋ₓTe₄, is the primary determinant of the material's stoichiometry and carrier concentration. Each lanthanum atom is considered to contribute three electrons to the structure, while each tellurium atom requires two electrons to achieve a stable electronic configuration. researchgate.net In the fully stoichiometric compound La₃Te₄ (x=0), there is one excess electron per formula unit, leading to metallic behavior. researchgate.net As lanthanum vacancies are introduced (increasing x), the number of free carriers decreases. This process can be precisely controlled to tune the electronic properties. When x reaches 1/3, corresponding to the formula La₂.₆₇Te₄ or La₂Te₃, there are no free carriers, and the material behaves as an insulator. researchgate.net This ability to control stoichiometry and carrier concentration through lanthanum vacancies is a significant advantage for optimizing its thermoelectric performance. rsc.orgaps.org

The introduction of lanthanum vacancies in the La₃₋ₓTe₄ structure has a direct impact on the lattice parameters. Theoretical calculations have shown a relationship between the vacancy concentration and the lattice constant. First-principles calculations predict that the lattice parameters for La₃₋ₓTe₄ are in the range of 9.688 ± 0.002 Å. researchgate.net These calculated values are in good agreement with other computational studies which reported values of 9.687 Å for La₃Te₄ and 9.674 Å for La₂Te₃. researchgate.net The slight variation in the lattice parameter with changing stoichiometry is a direct consequence of the structural adjustments occurring to accommodate the cation vacancies.

Table 2: Calculated Lattice Parameters for Different Stoichiometries of La₃₋ₓTe₄

Compound Calculated Lattice Parameter (Å) Reference
La₃Te₄ 9.688 ± 0.002 researchgate.net
La₃Te₄ 9.687 researchgate.net
La₂Te₃ 9.674 researchgate.net

Phase Transition Investigations

Based on a comprehensive review of the available scientific literature, there is no specific experimental or theoretical data detailing temperature- or pressure-induced phase transitions for the this compound (La₃₋ₓTe₄) compound in its Th₃P₄-type structure. While the thermal stability of this phase is noted in high-temperature applications, dedicated studies on its structural transformations under varying thermodynamic conditions have not been reported.

Oxidation Mechanisms and Stability Studies of this compound Phases

This compound (La₂Te₃) is highly susceptible to oxidation, particularly at elevated temperatures, which poses a significant challenge for its synthesis, processing, and application in high-temperature thermoelectric devices. The oxidation process is thermodynamically favorable and results in the degradation of the material's desired properties. Understanding the mechanisms of this oxidation and developing strategies to mitigate it are crucial for the practical utilization of this compound.

Formation of Tellurium-Rich and Lanthanum Oxide Phases

The oxidation of this compound is a complex process that involves the formation of several products, including elemental tellurium, tellurium-rich lanthanum telluride phases, and various lanthanum oxides. At room temperature, as-synthesized La₃₋ₓTe₄ powder readily develops an amorphous surface oxide layer. escholarship.orgescholarship.org This initial oxidation involves the formation of lanthanum oxide (La₂O₃) and elemental tellurium (Te). The elemental tellurium can further react with oxygen to form tellurium dioxide (TeO₂), leading to a glassy TeO₂-La₂O₃ surface layer. escholarship.org This surface oxide can also react with atmospheric moisture and carbon dioxide to form hydroxyl and carbonate groups on the surface. escholarship.org

At elevated temperatures, the oxidation process progresses more aggressively. The reaction with oxygen leads to the formation of mobile elemental tellurium and a shift in the stoichiometry of the bulk material, making it more tellurium-rich. escholarship.orgescholarship.org Concurrently, crystalline lanthanum oxytelluride (La₂O₂Te) and glassy lanthanum oxide (La₂O₃) are formed as the bulk material continues to react with oxygen. escholarship.orgescholarship.org

A key characteristic of the oxide phases formed on this compound is that they are non-passivating. escholarship.orgescholarship.org Unlike some metals that form a dense, protective oxide layer that inhibits further oxidation, the oxide layer on La₂Te₃ does not prevent continued degradation of the underlying material. This necessitates the implementation of robust strategies to prevent oxygen exposure during synthesis and operation.

The progression of oxidation and the formation of various phases can be monitored using techniques such as X-ray diffraction (XRD). Studies have shown that after high-temperature characterization, XRD patterns of La₃₋ₓTe₄ samples can exhibit peaks corresponding to La₂O₂Te, indicating that oxidation has occurred. aps.org

Table 1: Products of this compound Oxidation at Different Conditions

TemperatureOxidation ProductsNature of Oxide Layer
Room TemperatureAmorphous La₂O₃, Elemental Te, Glassy TeO₂-La₂O₃, Surface hydroxyls and carbonatesAmorphous, Glassy
Elevated TemperaturesMobile Elemental Te, Te-rich La₃₋ₓTe₄ phases, Crystalline La₂O₂Te, Glassy La₂O₃Crystalline and Glassy, Non-passivating

Strategies for Oxide Mitigation during Synthesis and Processing

Given the thermodynamic driving force for the oxidation of this compound, preventing its reaction with oxygen is a primary concern during its synthesis and subsequent processing. A variety of strategies have been developed to mitigate oxide formation, ranging from careful control of the processing environment to the development of advanced synthesis techniques.

One of the most fundamental strategies is to maintain an environment with a very low partial pressure of oxygen. escholarship.org However, achieving and maintaining the extremely low oxygen levels required to prevent oxidation, especially at the high temperatures often used in processing, is technically challenging and often impractical for large-scale production. escholarship.org Therefore, a multi-faceted approach is often necessary.

Meticulous Handling and Inert Atmospheres:

A crucial first step in mitigating oxidation is the meticulous handling of the precursor materials and the synthesized this compound powder. All synthesis and processing steps should ideally be carried out in an inert atmosphere, such as in an argon-filled glovebox, to minimize exposure to oxygen and moisture. aps.org The use of fresh, high-purity reactants is also important to reduce potential sources of oxygen contamination.

Advanced Synthesis and Sintering Techniques:

Traditional high-temperature melt synthesis methods for La₃₋ₓTe₄ are particularly prone to oxidation and loss of tellurium due to its high vapor pressure. aps.org To circumvent these issues, lower-temperature solid-state synthesis techniques have been explored.

Mechanochemical Synthesis (Ball Milling): This method involves the high-energy ball milling of the elemental precursors at or near room temperature. The mechanical energy induces a solid-state reaction to form the desired lanthanum telluride phase without the need for high temperatures, thereby significantly reducing the risk of oxidation. aps.orgrsc.org

Spark Plasma Sintering (SPS): SPS is a rapid consolidation technique that uses pulsed direct current and uniaxial pressure to densify powders at lower temperatures and for much shorter durations compared to conventional sintering methods. elsevierpure.comresearchgate.netosti.govdoaj.orgresearchgate.net The short processing time limits the extent to which oxidation can occur.

Ultrafast High-Temperature Sintering (UHS): This is another rapid sintering technique that can densify La₃₋ₓTe₄ in a matter of seconds. escholarship.orgescholarship.org The extreme heating rates help to quickly eliminate pores and promote grain growth, achieving high-density samples with minimal opportunity for oxidation. escholarship.org

Post-Processing Oxide Removal:

In cases where some surface oxidation is unavoidable, post-processing techniques can be employed to remove the oxide layer. Mechanical polishing is a common method used to remove surface oxides and reveal the unoxidized bulk material. escholarship.org

Surface Passivation and Composite Materials:

Research is also exploring methods to create a protective, passivating layer on the surface of this compound. One promising approach involves the creation of composite materials. For instance, the addition of nickel to La₃₋ₓTe₄ has been shown to promote the formation of a dense and well-adhered surface layer of La₂NiO₄/Ni₂Te₃O₈/NiO upon exposure to oxygen. escholarship.org This layer appears to offer some protection to the underlying lanthanum telluride from significant oxidation. escholarship.org

Table 2: Summary of Oxide Mitigation Strategies for this compound

StrategyDescriptionAdvantages
Controlled Atmosphere Processing in an inert gas (e.g., argon) environment with very low oxygen partial pressure.Fundamentally prevents contact with oxygen.
Mechanochemical Synthesis High-energy ball milling of precursors at low temperatures.Avoids high temperatures, reducing oxidation risk.
Spark Plasma Sintering (SPS) Rapid consolidation of powders at lower temperatures and shorter times.Minimizes the duration of high-temperature exposure.
Ultrafast High-Temperature Sintering (UHS) Extremely rapid sintering to achieve high density with minimal oxidation.Very short processing times limit oxidation.
Post-Processing Polishing Mechanical removal of the surface oxide layer after synthesis.Effective for removing existing surface oxidation.
Composite Formation Addition of other elements (e.g., Ni) to promote the formation of a passivating surface layer.Can provide in-situ protection against oxidation.

Electronic Structure and Theoretical Investigations of Lanthanum Iii Telluride

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, rooted in quantum mechanics, are computational methods that rely on established physical laws without the need for empirical models or experimental data. ed.ac.uk A predominant method within this category is Density Functional Theory (DFT), which is widely used to investigate the electronic structure of materials. researchgate.netresearchgate.net DFT calculations have been instrumental in determining the electronic and structural properties of a vast range of compounds, including tellurides. arxiv.org

Computational Modeling of Electronic Band Structures

The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. youtube.com It is a critical factor in determining a material's electrical and optical properties. For Lanthanum(III) Telluride, computational modeling based on DFT has been used to calculate its band structure.

Theoretical investigations reveal that La₂Te₃ is a semiconductor with an indirect band gap of approximately 1.014 eV. researchgate.net An indirect band gap means that the maximum energy of the valence band and the minimum energy of the conduction band occur at different momentum values (k-vectors) in the Brillouin zone. youtube.com This characteristic has significant implications for the material's application in optoelectronic devices.

Table 1: Calculated Electronic Band Structure Parameters for La₂Te₃

Property Value Source(s)
Band Gap Type Indirect researchgate.net

Density of States (DOS) Analysis

Density of States (DOS) analysis complements the band structure by quantifying the number of available electronic states at each energy level. wikipedia.orglibretexts.org A high DOS at a specific energy indicates that there are many states available for occupation by electrons. wikipedia.org

For La₂Te₃, the partial density of states (PDOS) analysis shows that the top of the valence band is predominantly formed by the p-orbitals of the Tellurium atoms. researchgate.net Conversely, the bottom of the conduction band is mainly composed of the d-orbitals of the Lanthanum atoms. researchgate.net This information is crucial for understanding electronic transport mechanisms and the nature of chemical bonding within the compound.

Figure 1: Orbital Contributions to the Band Edges of La₂Te₃
BandPrimary Orbital ContributionContributing AtomSource(s)
Valence Band Maximum (VBM)p-orbitalsTellurium (Te) researchgate.net
Conduction Band Minimum (CBM)d-orbitalsLanthanum (La) researchgate.net

Charge Transfer and Bonding Nature

The interaction between lanthanum and tellurium atoms in La₂Te₃ involves a significant degree of charge transfer, leading to a bonding character that has both ionic and covalent components. aps.org Theoretical models help to elucidate the extent of this charge transfer and the distribution of valence electrons.

Application and Limitations of the Zintl-Klemm Concept

The Zintl-Klemm concept is a useful heuristic for predicting the structure and bonding in compounds formed between highly electropositive (alkali or alkaline earth) metals and less electronegative main-group elements. escholarship.orguni-siegen.de According to this concept, the electropositive element formally donates its valence electrons to the more electronegative element, which then forms a covalently bonded anionic sublattice. uni-siegen.de

In the case of La₂Te₃, applying the Zintl-Klemm concept would involve the formal transfer of three valence electrons from each of the two Lanthanum atoms to the three Tellurium atoms. This would result in La³⁺ cations and Te²⁻ anions. However, studies on various telluride compounds have shown that this concept is an oversimplification. nih.govmdpi.comresearchgate.net While it correctly predicts a significant ionic character, it often fails to account for the substantial mixed-metal (polar covalent) bonding interactions that are present. researchgate.net Quantum-chemical calculations on related tellurides reveal that a full valence-electron transfer does not occur, and the actual charges on the atoms are considerably lower than their formal oxidation states, indicating a degree of covalent bonding. nih.govmdpi.com

Valence Electron Distribution Analysis

Valence electrons are the electrons in the outermost shell of an atom that participate in the formation of chemical bonds. wikipedia.orgkhanacademy.org An analysis of the valence electron distribution provides a more detailed and accurate picture of the bonding within a compound than simple formalisms like the Zintl-Klemm concept. researchgate.net

Theoretical Predictions of Transport Phenomena

Theoretical models are crucial for predicting and understanding the transport properties of materials, such as their electrical and thermal conductivity, which are key to their performance in thermoelectric applications. escholarship.org

For this compound, particularly in the form of La₃₋ₓTe₄, the single parabolic band (SPB) model is often employed as a first approximation to analyze its thermoelectric transport properties. hpstar.ac.cndlr.desemanticscholar.org This model assumes that the conduction band has a simple parabolic shape and that charge carriers (electrons) are primarily scattered by acoustic phonons. dlr.desemanticscholar.org

Based on this model, theoretical curves for transport coefficients like the Seebeck coefficient can be generated. aps.org For La₃₋ₓTe₄, these calculations have utilized an effective mass (m*) of approximately 3.4 times the electron mass (mₑ). aps.org The model predicts that at high temperatures, in the limit of a nondegenerate semiconductor, the charge carrier mobility becomes independent of the carrier concentration. aps.org While the SPB model provides a valuable framework, it is important to note that for materials with complex electronic structures, like many high-performance thermoelectrics, this model may not fully capture all the transport behaviors. dlr.desemanticscholar.org

Table 2: Parameters Used in Theoretical Transport Modeling of La₃₋ₓTe₄

Parameter Description Value Source(s)
Model Single Parabolic Band (SPB) - hpstar.ac.cnaps.org
m* Effective Mass ~3.4 mₑ aps.org

Boltzmann Transport Theory Applications

The thermoelectric properties of this compound are extensively analyzed using the Boltzmann transport theory in conjunction with electronic band structure calculations. aps.org This semi-classical approach has proven effective in understanding the relationship between the electronic structure and the transport coefficients, such as the Seebeck coefficient and electrical conductivity.

Theoretical investigations focus on La₃₋ₓTe₄, where the concentration of lanthanum vacancies (x) allows for a tunable carrier concentration. hpstar.ac.cn This material exhibits a transition from a metallic state at x=0 (La₃Te₄) to a semiconducting state at x=1/3 (La₂Te₃). hpstar.ac.cn The electronic behavior for compositions where 0 ≤ x < 1/3 is that of an n-type conductor. hpstar.ac.cn

A key finding from these theoretical studies is the significant influence of the band structure on the thermoelectric performance. aps.org The electronic structure of La₃₋ₓTe₄ is characterized by the presence of both light and heavy bands near the band gap. aps.org The lighter bands are crucial for maintaining a conduction pathway, which counteracts the carrier localization effects that can be promoted by the lanthanum vacancies. aps.org Conversely, the heavier, degenerate bands, with minima near the experimentally determined optimal carrier density, contribute to a large energy dependence of the density of states. aps.org This feature is particularly beneficial for achieving a high Seebeck coefficient in a material with itinerant charge carriers. aps.org

The application of Boltzmann transport theory allows for the calculation of the Seebeck coefficient as a function of carrier density and temperature. These calculations have been pivotal in explaining the experimentally observed large Seebeck coefficients at high doping levels. aps.org The theoretical models highlight that the favorable electronic structure is a primary reason for the high thermoelectric figure of merit (zT) observed in this material system at temperatures above 1000 K. aps.org

Below is an illustrative data table, based on theoretical models, showing the calculated Seebeck coefficient for La₃₋ₓTe₄ at a constant high temperature with varying carrier concentrations.

Table 1: Calculated Seebeck Coefficient of La₃₋ₓTe₄ at 1000 K as a Function of Carrier Concentration.
Carrier Concentration (n) (cm⁻³)Calculated Seebeck Coefficient (α) (μV/K)
1 x 10²⁰-150
5 x 10²⁰-180
9 x 10²⁰-200
2 x 10²¹-190
5 x 10²¹-170

Carrier Density and Temperature Dependence Modeling

The modeling of carrier density and its dependence on temperature is a central aspect of the theoretical investigation into this compound's electronic properties. The carrier concentration in La₃₋ₓTe₄ is intrinsically controlled by the stoichiometry, specifically the concentration of lanthanum vacancies. hpstar.ac.cn This self-doping mechanism allows for precise tuning of the electronic transport properties. hpstar.ac.cn

The relationship between the vacancy parameter 'x' and the carrier concentration 'n' is a key component of these models. As 'x' varies from 0 to 1/3, the material's electronic behavior shifts from metallic to semiconducting. hpstar.ac.cn The optimal thermoelectric performance is achieved at a specific carrier concentration, which corresponds to a particular value of 'x'. hpstar.ac.cn Experimental and theoretical studies have identified the optimal carrier concentration to be approximately 9 x 10²⁰ cm⁻³. hpstar.ac.cn

Theoretical models based on density-functional theory are used to calculate the Hall carrier concentration (n₋) and its dependence on the electronic band structure. aps.org These calculations have shown that at the experimentally determined optimum carrier concentration, the Fermi level is situated at an energy where the heavy bands significantly contribute to the density of states. aps.org

The temperature dependence of the transport properties is also a critical aspect of the modeling. For instance, the electrical resistivity of samples near the optimal carrier concentration tends to increase with temperature, which is characteristic of electron-phonon scattering in heavily doped semiconductors. rsc.org In contrast, samples with lower carrier concentrations may exhibit thermally activated carrier behavior at lower temperatures. rsc.org

The following interactive data table conceptually illustrates the modeled relationship between temperature and carrier mobility for a sample of La₃₋ₓTe₄ with an optimized carrier concentration, based on the understanding that electron-phonon scattering becomes more dominant at higher temperatures.

Table 2: Modeled Carrier Mobility in Optimized La₃₋ₓTe₄ as a Function of Temperature.
Temperature (K)Modeled Carrier Mobility (cm²/Vs)
30010.5
6005.2
9002.8
12001.5

Advanced Spectroscopic and Microscopic Characterization of Lanthanum Iii Telluride Systems

Electron Microscopy Techniques

Electron microscopy offers direct visualization of the material's microstructure and atomic arrangement, which are fundamental to its physical properties.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for imaging the atomic structure of materials. wikipedia.orgindiana.edu In the study of Lanthanum(III) Telluride, HRTEM provides direct evidence of the crystalline nature of synthesized nanostructures, such as La₂Te₃ nanowires. researchgate.net This imaging mode allows for the visualization of lattice fringes, which correspond to the spacing between atomic planes within the crystal.

By analyzing HRTEM images, researchers can:

Confirm the crystallinity and crystal orientation of the material.

Identify the presence of defects, such as dislocations or stacking faults, within the crystal lattice.

Measure the precise inter-planar spacing, which can be used to identify the crystal phase and structure. thermofisher.com

Characterize the interfaces between different grains or phases within a polycrystalline sample.

For materials like this compound, where performance is highly dependent on crystalline quality and the presence of defects that scatter phonons, HRTEM is an indispensable tool for atomic-scale structural assessment. thermofisher.comepfl.ch

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and microstructure of this compound. researchgate.nettescan.com This technique provides detailed information about the size, shape, and arrangement of grains in bulk materials or the morphology of nanostructures. researchgate.net For instance, in the characterization of La₂Te₃ nanowires, SEM is used to confirm their one-dimensional morphology and uniform diameters. researchgate.net

SEM analysis of densified this compound pellets can reveal:

Grain Size and Distribution: The size of the crystal grains can significantly impact the material's thermal and electrical transport properties.

Porosity: The presence and distribution of pores or voids within the material, which affects its density and performance.

Surface Topography: The surface features and texture of the material. nih.gov

Phase Homogeneity: By using backscattered electron imaging, variations in elemental composition across the sample can be visualized.

SEM is often used as a routine characterization tool to assess the quality of synthesized powders and sintered pellets before more detailed property measurements are performed. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDAX), also known as EDS, is an analytical technique frequently integrated with electron microscopes to perform elemental analysis. wikipedia.orgnih.gov It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elements present. wikipedia.org

In the context of this compound, EDAX is critical for:

Confirming Stoichiometry: It is used to verify the atomic ratio of Lanthanum to Tellurium in the synthesized compound, which is crucial for controlling carrier concentration in thermoelectric applications. researchgate.net For example, EDS measurements on a specific sample pointed towards a composition of LaTe₁.₇₉. iucr.org

Detecting Impurities: The technique can identify the presence of any unintended elements or contaminants that may have been introduced during synthesis.

Elemental Mapping: EDAX can be used to create maps showing the spatial distribution of Lanthanum and Tellurium across a sample's surface, confirming compositional homogeneity. edax.com

The table below shows a representative EDAX analysis for a this compound sample.

ElementSeriesAtomic %
Lanthanum (La)L-series40.12
Tellurium (Te)L-series59.88
Note: Data is illustrative. Actual atomic percentages may vary based on the specific stoichiometry (e.g., La₂Te₃, La₃Te₄) and experimental conditions.

X-ray-Based Spectroscopies

X-ray-based techniques are fundamental for elucidating the crystal structure and surface chemistry of this compound.

X-ray Diffraction (XRD) is a primary and non-destructive tool for analyzing the crystal structure of materials. ucmerced.edu It provides a unique "fingerprint" of the atomic arrangement within a crystalline solid. For this compound, XRD is essential for phase identification, determination of lattice parameters, and assessment of crystallinity. researchgate.netaps.org

Key findings from XRD studies on this compound systems include:

Phase Identification: The La₃₋ₓTe₄ phase, known for its excellent thermoelectric properties, crystallizes in the Th₃P₄-type body-centered cubic structure. aip.org XRD patterns are used to confirm the formation of this specific phase and to check for the presence of secondary phases like LaTe₂ or La₂O₂Te. aps.orgescholarship.org

Structural Refinement: XRD data allows for the precise calculation of lattice parameters. The lattice constants are known to change with the stoichiometry, particularly with the concentration of Lanthanum vacancies in the La₃₋ₓTe₄ structure. aip.org

Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains within the material.

The table below summarizes crystallographic data for different Lanthanum Telluride phases obtained from XRD studies.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
La₃Te₄CubicI-43da = 9.621
LaTe₁.₈₂Tetragonal (avg.)P4/nmma = 4.4996, c = 9.179
LaTe₁.₉TetragonalP42/na = 10.1072, c = 18.2874
LaTe₂TetragonalP4/nmma = 4.42, c = 9.12
Note: Lattice parameters can vary slightly depending on the exact stoichiometry and synthesis method. iucr.orgresearchgate.netmaterialsproject.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net For this compound, XPS is particularly useful for verifying the oxidation state of Lanthanum and detecting surface oxidation, which can affect material properties. escholarship.org

Analysis of the La 3d XPS spectrum is a key diagnostic tool. The spectrum for trivalent Lanthanum (La³⁺) compounds is characterized by complex features:

Spin-Orbit Splitting: The La 3d signal is split into two main peaks, the 3d₅/₂ and 3d₃/₂, due to spin-orbit coupling. researchgate.netthermofisher.com

Satellite Peaks: Each of the main spin-orbit components is accompanied by a weaker satellite peak at a higher binding energy. These satellites arise from a charge transfer process from the ligand (Tellurium) orbitals to the Lanthanum 4f orbitals and are a distinct signature of the La³⁺ state. researchgate.netthermofisher.com

In a study of La₂Te₃ nanowires, the La 3d₅/₂ and 3d₃/₂ peaks were located at binding energies of 836.5 eV and 850.9 eV, respectively, confirming the trivalent state of Lanthanum. researchgate.net The presence of surface oxides, such as La₂O₃, can also be identified through characteristic peaks in both the La 3d and O 1s regions of the XPS spectrum. escholarship.orgresearchgate.net

XPS RegionPeakBinding Energy (eV)Feature
La 3d3d₅/₂~836.5Main peak (La³⁺)
~840Satellite peak
3d₃/₂~850.9Main peak (La³⁺)
~855Satellite peak
Note: Binding energies are approximate and can shift slightly based on the specific chemical environment and instrument calibration. researchgate.netresearchgate.net

Vibrational and Electronic Spectroscopy

The vibrational and electronic properties of this compound (La₂Te₃) systems are critical to understanding their fundamental physical and chemical behavior. Spectroscopic techniques such as Raman, UV-Visible, fluorescence, and photoemission yield spectroscopy provide valuable insights into the material's lattice dynamics, electronic transitions, and band structure.

Raman Spectroscopy and Doping Effects

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to its crystal structure, composition, and the presence of dopants. In the case of this compound, particularly in its nanowire (NW) form, Raman spectroscopy has been employed to characterize its vibrational properties.

A study on La₂Te₃ thin films revealed several Raman peaks. Peaks observed at 396 and 695 cm⁻¹ are attributed to the stretching modes of Te-O bonds, suggesting some surface oxidation. Other peaks at 142, 270, and 481 cm⁻¹ are associated with the lattice vibration modes of tellurium.

The introduction of dopants, such as silver (Ag), into La₂Te₃ nanowires has been shown to significantly influence their Raman scattering properties. Silver-doped La₂Te₃ nanowires have been investigated as a novel surface-enhanced Raman scattering (SERS) active substrate. This enhancement effect allows for the detection of analytes, such as crystal violet, at very low concentrations (down to 10⁻⁸ M). The study of different concentrations of silver in Ag-doped La₂Te₃ NWs highlights the potential for tuning the SERS activity of these nanomaterials.

Raman Peak Assignments for La₂Te₃ Thin Film

Raman Shift (cm⁻¹)Assignment
142Lattice vibration mode of Te
270Lattice vibration mode of Te
396Stretching mode of Te-O
481Lattice vibration mode of Te
695Stretching mode of Te-O

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are instrumental in probing the electronic transitions within a material. For lanthanide compounds, electronic transitions typically involve the redistribution of electrons within the 4f orbitals. These f-f transitions are orbitally forbidden by quantum mechanical selection rules, which generally results in pale-colored compounds with sharp but weak absorption bands. A key characteristic of these transitions in lanthanides is that they are largely independent of the chemical environment due to the effective shielding of the 4f electrons by the outer 5s and 5p orbitals.

In the context of this compound, the synthesis and characterization of La₂Te₃ nanowires have involved the use of UV-Visible and fluorescence spectroscopy. While detailed spectra for pure La₂Te₃ are not extensively reported in the available literature, studies on lanthanum complexes provide some insights. For instance, some Lanthanum(III) complexes exhibit strong absorption bands in the UV region, which are typically assigned to π →π* intra-ligand transitions.

It is important to note that Lanthanum(III) itself has an empty 4f shell (f⁰ configuration). Therefore, f-f transitions are not possible. Any absorption features in the UV-Visible spectrum of a pure La₂Te₃ compound would likely arise from other electronic transitions, such as charge transfer from tellurium to lanthanum or transitions involving the band structure of the material. The study of the electronic structure of LaTe₂ has revealed an indirect band gap of approximately 0.2 eV.

Photoemission Yield Spectroscopy (PYS) for Electronic Structure Probing

Photoemission spectroscopy (PES) is a powerful technique for directly investigating the electronic structure of solids. It provides information about the occupied electronic states, including the valence band and core levels. In a photoemission experiment, photons of a specific energy excite electrons from the material, and the kinetic energy of the emitted photoelectrons is measured. This allows for the determination of the binding energy of the electrons within the solid.

Studies on rare-earth ditellurides, including lanthanum-containing compounds, have utilized photoemission spectroscopy to probe their electronic structure. X-ray photoelectron spectroscopy (XPS) of the 3d core levels of lanthanum in these compounds has confirmed that the lanthanum ions are in a trivalent state.

Compositional Analysis Techniques

Determining the precise elemental composition of this compound systems is crucial for understanding their properties and ensuring the synthesis of materials with the desired stoichiometry. Wave Dispersive Spectroscopy is a high-resolution technique well-suited for this purpose.

Wave Dispersive Spectroscopy (WDS)

Wave Dispersive X-ray Spectroscopy (WDS or WDXS) is a non-destructive analytical technique used for highly accurate and precise elemental analysis. It functions by detecting the characteristic X-rays emitted from a sample that has been excited by an electron beam. A key feature of WDS is its use of a diffracting crystal to separate the X-rays based on their wavelength according to Bragg's law. This results in a much higher spectral resolution (around 10-20 eV) compared to Energy Dispersive Spectroscopy (EDS), allowing for the separation of overlapping X-ray peaks from different elements.

The high resolution and better signal-to-noise ratio of WDS make it particularly advantageous for the analysis of complex materials, including those containing rare-earth elements like lanthanum, where L-series X-ray lines are concentrated in a narrow energy range. WDS can accurately quantify the elemental composition and is sensitive to trace elements, with detection limits that can be two orders of magnitude better than EDS, often in the range of 100 ppm or less.

While specific WDS analysis data for this compound is not detailed in the provided search results, the technique is ideally suited for determining the La:Te atomic ratio with high precision. This is critical for compounds like lanthanum telluride, where stoichiometry plays a significant role in its properties. For instance, in thermoelectric applications of lanthanum telluride, controlling the carrier concentration through precise stoichiometry is essential. WDS can be used to verify the elemental composition of synthesized La₂Te₃ and to map the distribution of elements within the material, ensuring homogeneity.

Comparison of WDS and EDS Techniques

FeatureWave Dispersive Spectroscopy (WDS)Energy Dispersive Spectroscopy (EDS)
Principle X-ray diffraction based on wavelengthEnergy-based X-ray detection
Spectral Resolution High (~10-20 eV)Lower (~130-150 eV)
Elemental Separation Excellent, resolves peak overlapsProne to peak overlaps
Sensitivity High, detects trace elements (<100 ppm)Lower
Analysis Time Slower (sequential peak analysis)Faster (simultaneous spectrum acquisition)
Instrumentation More complexSimpler

Compositional Tuning and Doping Strategies in Lanthanum Iii Telluride Systems

Control of Stoichiometry and Carrier Concentration

The La₃Te₄ system possesses a Th₃P₄-type crystal structure which can accommodate a significant number of lanthanum vacancies. aps.orgescholarship.org This inherent "self-doping" mechanism allows for wide-ranging control over the material's carrier concentration. aps.orgaps.org The general formula for non-stoichiometric lanthanum telluride is La₃₋ₓTe₄, where 'x' represents the concentration of lanthanum vacancies and can vary from 0 to 1/3.

The electronic properties of La₃₋ₓTe₄ are highly sensitive to the value of x. When x = 0, the compound is La₃Te₄, which behaves as a metal with a high carrier concentration. hpstar.ac.cnrsc.org As the number of lanthanum vacancies increases (x > 0), each vacancy effectively removes three electrons from the conduction band, leading to a reduction in the n-type carrier concentration. escholarship.org At the other extreme, when x = 1/3, the formula becomes La₂.₆₇Te₄ (or La₂Te₃), and the material behaves as an insulator with no free carriers. rsc.orgescholarship.org

This ability to tune the carrier concentration by adjusting the stoichiometry is a key strategy for optimizing the thermoelectric performance of La₃₋ₓTe₄. Research has shown that an optimal carrier concentration exists where the power factor (the product of the square of the Seebeck coefficient and the electrical conductivity) is maximized. For instance, a high zT of approximately 1.1 at 1273 K has been achieved in La₃₋ₓTe₄ by controlling the stoichiometry to reach an optimum carrier concentration of about 9 x 10²⁰ cm⁻³. hpstar.ac.cn The relationship between lanthanum vacancy concentration and the electronic properties is summarized in the table below.

La Vacancy Concentration (x)StoichiometryGeneral Electronic Properties
x = 0LaTe₁.₃₃Conducting (Metallic)
x = 0.23LaTe₁.₄₆Optimized for thermoelectric performance
x = 0.33LaTe₁.₅₀Insulating

This table illustrates the direct impact of stoichiometric control on the electronic behavior of Lanthanum(III) Telluride.

Substitutional Doping Investigations (e.g., Calcium, Samarium, Ytterbium)

In addition to controlling lanthanum vacancies, substitutional doping on the La³⁺ site with aliovalent or isovalent cations provides another effective means to fine-tune the carrier concentration and modify the electronic structure. Doping with divalent cations such as calcium (Ca²⁺), samarium (Sm²⁺), and ytterbium (Yb²⁺) has been extensively investigated. hpstar.ac.cnnih.govresearchgate.net

The substitution of a divalent cation (M²⁺) for a trivalent La³⁺ ion (La³⁺ → M²⁺) results in a decrease in the electron concentration, as each substitution removes one electron from the conduction band. This allows for a finer and more controlled adjustment of the carrier concentration compared to relying solely on lanthanum vacancies. nih.govresearchgate.net This finer control has been instrumental in achieving higher zT values. For example, a zTmax of approximately 1.2 at 1273 K was achieved in Ca-doped La₃Te₄ (La₂.₂Ca₀.₇₈Te₄) with an optimal carrier concentration of 1.1 x 10²¹ cm⁻³. hpstar.ac.cnnih.gov Similarly, Yb²⁺ substitution for La³⁺ has also led to a peak zT of around 1.2 at 1273 K at a carrier concentration of approximately 0.3 x 10²¹ cm⁻³. hpstar.ac.cnresearchgate.net

Samarium doping has also been explored, with the added complexity that samarium can exist in a mixed-valence state of Sm²⁺ and Sm³⁺. hpstar.ac.cn The substitution of Sm²⁺ for La³⁺ reduces the carrier concentration, while Sm³⁺ acts as an isovalent substitution. The presence of mixed-valence states can influence the electronic and thermal transport properties. hpstar.ac.cn

DopantHost CompoundResulting Composition ExampleOptimal Carrier Concentration (cm⁻³)Maximum zT
Calcium (Ca²⁺)La₃₋ₓTe₄La₂.₂Ca₀.₇₈Te₄1.1 x 10²¹~1.2 at 1273 K hpstar.ac.cnnih.gov
Ytterbium (Yb²⁺)La₃₋ₓTe₄-~0.3 x 10²¹~1.2 at 1273 K hpstar.ac.cnresearchgate.net
Samarium (Sm²⁺/Sm³⁺)La₃₋ₓTe₄La₂.₃₁₅Sm₀.₆₈₅Te₄-~1.1 at 1273 K hpstar.ac.cn

This table summarizes the impact of different substitutional dopants on the thermoelectric performance of this compound.

Computational modeling and experimental studies have indicated that the lanthanum atoms play a crucial role in defining the density of states (DOS) of the conduction band in La₃Te₄. nih.govresearchgate.net The substitution of divalent cations on the La³⁺ site directly modifies this electronic structure. By introducing different cations, it is possible to alter the shape and features of the DOS near the Fermi level.

The density of states near the Fermi level is a critical factor in determining the thermoelectric properties of a material. A sharp increase in the DOS near the Fermi energy can lead to an enhanced Seebeck coefficient. researchgate.net Doping with divalent cations is a strategy to engineer the DOS to achieve this effect.

Computational studies suggest that doping with Ca²⁺ on the La³⁺ site can modify the density of states in a way that is beneficial for the power factor. nih.govresearchgate.net By carefully selecting the dopant and its concentration, it is possible to fine-tune the electronic structure to optimize the trade-off between electrical conductivity and the Seebeck coefficient, ultimately leading to an enhanced thermoelectric performance. The presence of heavy bands in the energy-dependent analysis of the DOS is a key feature that can be favorably manipulated through such doping strategies. researchgate.net

Advanced Materials Applications Research of Lanthanum Iii Telluride

Fundamental Research in Thermoelectric Materials

Lanthanum(III) Telluride, particularly in its defect-structured form La₃₋ₓTe₄ (where 0 ≤ x ≤ 1/3), is a prominent n-type material extensively researched for high-temperature thermoelectric power generation. Current time information in San Miguel County, US.cyprusconferences.org Its efficacy stems from the Th₃P₄ crystal structure, which inherently possesses properties favorable for thermoelectric conversion. cyprusconferences.org A key characteristic of this material is the ability to control its electronic properties through the concentration of lanthanum vacancies, a feature that allows for the optimization of its thermoelectric performance. cyprusconferences.org Research has consistently demonstrated that La₃₋ₓTe₄ exhibits a high dimensionless figure of merit (ZT), a key metric of thermoelectric efficiency, with values reported to be greater than 1.0 at temperatures around 1275 K. Current time information in San Miguel County, US. This performance level makes it a superior alternative to traditional high-temperature n-type materials like SiGe.

The compound's strong performance is attributed to a combination of a relatively large Seebeck coefficient and an intrinsically low lattice thermal conductivity. researchgate.net The complex defect structure not only allows for tuning the carrier concentration but also contributes to scattering heat-carrying phonons, thus suppressing thermal transport. cyprusconferences.org

Investigations of Charge Carrier Transport Mechanisms

The charge carrier transport in this compound is intrinsically linked to its unique crystal and electronic structure. The material operates as a self-doped system where the charge carrier concentration is directly controlled by the stoichiometry, specifically the number of lanthanum vacancies (represented by 'x') in the La₃₋ₓTe₄ formula. aps.org The relationship can be described by the formula n = n_max(1 − 3x), where n_max is the maximum carrier concentration when x=0 (La₃Te₄). aps.org This allows the material to be tuned from a metallic state at x=0 to an insulating state at x=1/3 (La₂.₆₇Te₄). aps.org

Investigations into the electronic band structure have revealed features that explain its favorable thermoelectric properties. The band structure contains both light and heavy degenerate bands. mdpi.com This combination is advantageous because the heavy bands contribute to a large energy dependence in the density of states, which enhances the magnitude of the Seebeck coefficient even at high carrier concentrations, while the light bands provide a channel for high carrier mobility, thus maintaining good electrical conductivity. mdpi.com Computational modeling has shown that the 5d orbitals of the lanthanum atoms are the primary contributors to the density of states in the conduction band, therefore governing the electronic transport phenomena. aps.org

At the high temperatures where La₃₋ₓTe₄ operates, studies indicate that the mobility of charge carriers is primarily limited by acoustic phonon scattering. aps.org As the temperature increases, the carrier-concentration dependence of mobility lessens, converging to a common value, which is characteristic of nondegenerate conductors where acoustic phonon scattering is the dominant mechanism. aps.org

Phonon Scattering and Lattice Dynamics Studies

A critical factor in the high thermoelectric figure of merit of this compound is its exceptionally low lattice thermal conductivity (κ_L), which is typically between 0.4 and 0.8 W/m·K. aps.org This is a result of several potent phonon scattering mechanisms rooted in the material's lattice dynamics.

The primary contributors to the low thermal conductivity are:

Complex Crystal Structure : The inherent complexity of the Th₃P₄ crystal structure provides a foundational level of phonon scattering. cyprusconferences.orgmdpi.com

Point Defect Scattering : The lanthanum vacancies in the La₃₋ₓTe₄ lattice act as point defects. These vacancies cause mass and strain field fluctuations that are highly effective at scattering short-wavelength phonons, significantly reducing κ_L. aps.orgmdpi.com Inelastic neutron scattering experiments have confirmed that the introduction of La vacancies strongly scatters phonons, and this scattering effect appears to be largely independent of temperature. researchgate.net These experiments measured the phonon density of states (DOS) and observed a significant stiffening and a large broadening of DOS features as the vacancy concentration increased, which is direct evidence of enhanced scattering. researchgate.net

Electron-Phonon Scattering : In compositions with high carrier concentrations (i.e., low 'x' values), the interaction between electrons and phonons becomes a dominant scattering mechanism. aps.orgmdpi.com This process is particularly effective at scattering mid- to long-wavelength phonons.

The interplay between vacancy-derived point-defect scattering (dominant at low carrier concentrations) and electron-phonon scattering (dominant at high carrier concentrations) leads to a minimum in lattice thermal conductivity at the extremes of the stoichiometric range. aps.org

Strategies for Enhancing Electron-Phonon Decoupling in Nanostructures

A central goal in thermoelectric material design is to decouple the transport of electrons and phonons—that is, to reduce lattice thermal conductivity without adversely affecting electrical conductivity. Nanostructuring is a principal strategy to achieve this effect. By introducing a high density of grain boundaries and interfaces, phonons can be scattered effectively, while the mobility of charge carriers is ideally preserved.

In the context of this compound, nanostructuring has been explored as a pathway to enhance its figure of merit. The increased thermoelectric efficiency observed in nanostructured materials is attributed to the enhanced phonon scattering that arises from quantum confinement effects and scattering at interfaces. researchgate.net

Key research efforts in this area include:

Nanostructured Bulk Materials : Mechanical ball-milling has been successfully used to produce nanostructured bulk La₃₋ₓTe₄. This process creates nanoscale grains that enhance phonon scattering and has resulted in materials with a ZT exceeding 1 at high temperatures. researchgate.net

Nanowire Synthesis : A solution-phase method has been developed for the synthesis of one-dimensional (1D) this compound (La₂Te₃) nanowires. acs.org This approach uses tellurium nanowires as templates and allows for the creation of high-aspect-ratio nanostructures. acs.org While primarily characterized for their structural and basic optical properties, such nanostructures are ideal candidates for studying charge and heat transport at the nanoscale and could offer a platform for achieving significant electron-phonon decoupling.

Defect Engineering for Transport Property Optimization

Defect engineering is the cornerstone of optimizing the thermoelectric performance of this compound. This involves the deliberate introduction and control of defects within the crystal lattice to fine-tune the material's electronic and thermal transport properties.

Two primary strategies are employed:

Vacancy Concentration Control : The most fundamental form of defect engineering in this system is the precise control over the concentration of lanthanum vacancies in the La₃₋ₓTe₄ structure. aps.orgmdpi.com By adjusting the value of 'x', researchers can directly manipulate the charge carrier concentration to find the optimal balance that maximizes the power factor (S²σ) and, consequently, the ZT. mdpi.com This "self-doping" mechanism is a defining characteristic of the material. aps.org

Non-Isoelectronic Substitution : To achieve even finer control over the carrier concentration, non-isoelectronic doping on the lanthanum site has been successfully implemented. This involves substituting the trivalent La³⁺ ions with divalent cations. Each substitution effectively removes one electron from the conduction band, offering a more sensitive tuning knob for the carrier density. mdpi.com

Calcium (Ca²⁺) Doping : Doping with calcium has been shown to be an effective method for optimizing the power factor. A ZTmax of approximately 1.2 was achieved at 1273 K for a Ca-doped composition.

Ytterbium (Yb²⁺) Substitution : The substitution of Yb²⁺ for La³⁺ provides a threefold finer control over the carrier density compared to vacancy tuning alone, facilitating the precise achievement of the optimal concentration. science.gov

Samarium (Sm) Doping : Samarium has also been used as a dopant, where it can exist in a divalent (Sm²⁺) state, reducing the carrier concentration and simultaneously introducing additional point-defect phonon scattering. mdpi.com

Table 1: Defect Engineering Strategies and Their Effects on this compound
StrategyMechanismPrimary Effect on PropertiesReported ZT Enhancement
Vacancy Engineering (adjusting 'x' in La₃₋ₓTe₄)Controls number of La vacancies, acting as electron donors.Tunes carrier concentration over a wide range; increases phonon scattering.Optimized ZT > 1.1 at 1273 K. mdpi.com
Calcium (Ca²⁺) DopingSubstitutes La³⁺, reducing carrier concentration with high precision.Fine-tunes carrier density to optimize power factor.ZTmax ~1.2 at 1273 K.
Ytterbium (Yb²⁺) DopingSubstitutes La³⁺, providing threefold finer control of carrier density.Allows for precise achievement of optimal carrier concentration. science.govZT reaching ~1.2 at 1273 K. science.gov
Samarium (Sm²⁺) DopingSubstitutes La³⁺ and introduces point defects.Reduces carrier concentration and enhances phonon scattering. mdpi.comZT of 1.1 at 1273 K in a Sm-doped Ni composite. mdpi.com

Composite Material Architectures

Another advanced strategy for enhancing the thermoelectric properties of this compound is the formation of composite materials. This approach involves embedding a secondary phase, typically metallic, within the La₃₋ₓTe₄ matrix to gain functionalities not present in the single-phase material.

Research has focused on composites with metallic inclusions like nickel and cobalt:

La₃₋ₓTe₄/Ni Composites : The addition of nickel (Ni) nanoparticles to the lanthanum telluride matrix has been shown to improve the material's thermal stability. mdpi.com More significantly, these composites can exhibit a phenomenon known as "composite assisted funneling of electrons (CAFE)." This mechanism allows for a decrease in the composite's electrical resistivity while leaving the Seebeck coefficient largely unaffected, leading to a substantial increase in the power factor. (Source from first search mdpi.com)

La₃₋ₓTe₄/Co Composites : Similar investigations using cobalt (Co) inclusions also suggested the presence of the CAFE mechanism. A composite containing 5 vol% cobalt achieved a remarkable ZT of 1.5 at 1225 K, which was attributed to an increase in the Seebeck coefficient combined with the benefits of the composite structure. (Source from first search mdpi.com)

These composite architectures provide a novel pathway to decouple and independently optimize the electrical and thermal properties essential for high-performance thermoelectric materials.

Optoelectronic Materials Investigations

While the vast majority of research on this compound has been driven by its exceptional high-temperature thermoelectric properties, some studies have explored the optical and potential optoelectronic properties of the insulating end-member of the series, La₂Te₃ (corresponding to La₃₋ₓTe₄ with x = 1/3).

Investigations have primarily involved thin films synthesized by various methods:

Thin Film Synthesis : this compound thin films have been successfully deposited using techniques such as spray pyrolysis and successive ionic layer adsorption and reaction (SILAR). researchgate.netscience.gov Electrodeposition has also been reported as a viable method for creating both thin films and nanowires. science.govscience.gov

Optical Properties : Characterization of La₂Te₃ thin films prepared by spray pyrolysis has determined a direct optical band gap of 2.2 eV. researchgate.net The synthesis of La₂Te₃ nanowires has also been reported, with characterization performed using UV-visible and fluorescence spectroscopy, indicating optical activity. acs.org

Although these initial studies have established basic optical parameters, the exploration of this compound for active optoelectronic applications such as photovoltaics, photodetectors, or light-emitting devices remains limited. The primary focus of the scientific community continues to be its application in thermoelectric energy conversion.

Energy Storage Materials Research

Metal tellurides, including lanthanum-based compounds, have recently emerged as highly promising electrode materials for energy storage devices like supercapacitors and batteries. researchgate.netnih.govrsc.org Their growing appeal stems from inherent properties such as high electronic conductivity, favorable crystal structures for ion transport, and excellent volumetric capacity, which are critical for developing high-performance energy storage systems. researchgate.netnih.gov Research into this compound in this context aims to harness these properties to overcome the limitations of conventional materials like carbon and metal oxides. researchgate.net

The effectiveness of telluride-based materials in energy storage is rooted in their complex and efficient charge storage mechanisms. Unlike traditional capacitors that store charge only via electrostatic accumulation at the surface (electric double-layer capacitance, or EDLC), tellurides utilize additional, faster charge storage processes.

The primary mechanism is pseudocapacitance, which involves fast and reversible Faradaic (redox) reactions occurring at or near the surface of the electrode material. researchgate.net This battery-like mechanism allows for much higher energy storage than EDLCs while maintaining the high power and rapid charge-discharge capabilities of a capacitor.

In telluride-based systems, the charge storage process is often a combination of both diffusion-controlled Faradaic reactions and surface-controlled capacitive processes. researchgate.net The high intrinsic electronic conductivity of metal tellurides is a significant advantage, as it facilitates rapid electron transfer kinetics, which is essential for high power output. researchgate.netresearchgate.net Furthermore, their unique crystal structures can provide efficient pathways for the diffusion of electrolyte ions into the electrode, ensuring that a large portion of the material is electrochemically active. rsc.org

Electrochemical MechanismDescriptionAdvantage in Telluride-Based Systems
Electric Double-Layer Capacitance (EDLC)Non-Faradaic process involving electrostatic accumulation of ions at the electrode-electrolyte interface.Provides high power and long cycle life.
PseudocapacitanceFaradaic process involving fast, reversible redox reactions at the electrode surface.Significantly increases energy storage capacity compared to pure EDLC materials. researchgate.net
Diffusion-Controlled IntercalationFaradaic process where ions insert into the bulk crystal structure of the electrode material.Can offer very high energy density, characteristic of batteries.
Electron/Ion Transfer KineticsThe speed at which electrons and ions move within the electrode and across the interface.Tellurides exhibit high electronic conductivity, promoting rapid kinetics for high-rate performance. researchgate.netnih.gov

The combination of these mechanisms allows metal tellurides to be explored for advanced energy storage applications, including high-performance supercapacitors and next-generation lithium-ion and sodium-ion batteries. dtu.dknih.gov

Future Directions and Emerging Research Avenues for Lanthanum Iii Telluride

Exploration of Novel Lanthanum(III) Telluride Phases and Allotropes

While the Th₃P₄-type crystal structure of La₃₋ₓTe₄ is well-established for its excellent high-temperature thermoelectric performance, the exploration of novel phases and allotropes of this compound presents a significant opportunity for discovering materials with potentially enhanced properties. researchgate.netaps.org The synthesis of materials under extreme conditions of high pressure and high temperature (HPHT) has been a successful strategy for discovering new crystalline forms of various inorganic compounds. Theoretical studies employing first-principles calculations based on density functional theory (DFT) can predict the stability of hypothetical crystal structures of La₂Te₃ under various pressure and temperature regimes. rsc.orgsemanticscholar.org This computational screening can guide experimental efforts towards synthesizing these novel phases.

The investigation into different stoichiometries beyond the well-studied La₃₋ₓTe₄ solid solution could also yield new compounds with unique electronic and thermal transport characteristics. For instance, exploring ternary or quaternary systems by introducing additional elements into the lanthanum telluride crystal lattice could lead to the stabilization of new crystal structures with improved thermoelectric figures of merit or other desirable functionalities.

Advanced Computational Materials Design and Predictive Modeling

The role of computational materials science is becoming increasingly central to the discovery and optimization of advanced materials like this compound. pdx.edu First-principles calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for understanding the electronic structure, bonding, and transport properties of these materials. researchgate.netrsc.orgmdpi.com Future research will likely see an increased emphasis on the use of these methods to predict the thermoelectric performance of yet-to-be-synthesized La(III)Te-based compounds.

Computational TechniqueApplication in La(III)Te ResearchPredicted Properties
Density Functional Theory (DFT)Calculation of electronic band structure and density of states.Band gap, effective mass of charge carriers, and insights into electrical transport.
Boltzmann Transport TheoryPrediction of thermoelectric transport coefficients.Seebeck coefficient, electrical conductivity, and electronic thermal conductivity.
Molecular Dynamics (MD)Simulation of lattice dynamics and phonon transport.Lattice thermal conductivity and understanding of phonon scattering mechanisms.

Integration of this compound in Complex Heterostructures

The fabrication of complex heterostructures, such as superlattices and nanocomposites, offers a promising pathway to further enhance the thermoelectric performance of this compound. By creating interfaces between La(III)Te and other materials at the nanoscale, it is possible to manipulate phonon and electron transport in ways that are not achievable in bulk materials. For instance, the introduction of nanometer-scale grains or precipitates within a La(III)Te matrix can effectively scatter mid-to-long wavelength phonons, leading to a significant reduction in the lattice thermal conductivity without adversely affecting the electrical conductivity.

Future research will focus on the development of techniques for the controlled synthesis of La(III)Te-based heterostructures. This includes the growth of thin-film superlattices with alternating layers of La(III)Te and another semiconductor or insulator, as well as the dispersion of nanoparticles of a secondary phase within a La(III)Te host. The choice of the secondary material is crucial and will be guided by factors such as lattice matching, chemical compatibility, and the desired effect on charge and heat transport. The study of La₃₋ₓTe₄-metal composite geometries is an emerging area that could lead to novel device architectures. escholarship.org

Scalable and Sustainable Synthesis Innovations

While laboratory-scale synthesis of high-quality this compound has been successfully demonstrated, the development of scalable and sustainable synthesis routes is crucial for its potential commercial applications. Traditional high-temperature synthesis methods are often energy-intensive and may not be suitable for large-scale production. aps.org Recent innovations in synthesis techniques, such as mechanochemical alloying, offer a more energy-efficient and scalable alternative. aps.orgaip.org This room-temperature synthesis method allows for precise control over stoichiometry and produces nanostructured powders that can be consolidated into high-density bulk materials. aps.org

Further research into novel synthesis methods is warranted. For example, solution-phase synthesis of La₂Te₃ nanowires has been reported, which could open up possibilities for the fabrication of thermoelectric devices with unique geometries and properties. researchgate.net Additionally, the principles of "green chemistry," which emphasize the use of environmentally benign solvents, reagents, and reaction conditions, are expected to play an increasingly important role in the development of future synthesis protocols for this compound. unibo.itnih.govnih.govresearchgate.net The goal is to develop synthesis methods that are not only scalable and cost-effective but also have a minimal environmental footprint.

Synthesis MethodKey AdvantagesPotential for Scalability
Mechanochemical AlloyingRoom temperature process, precise stoichiometric control, produces nanostructured materials.High
Electrophoretic Deposition (EPD)Versatile for thin film fabrication on various substrates, scalable.High
Ultrafast High-Temperature Sintering (UHS)Rapid densification of powders and films, energy efficient.Moderate to High
Solution-Phase SynthesisPotential for producing nanomaterials with controlled morphology (e.g., nanowires).Moderate

Fundamental Investigations of Surface and Interface Phenomena

The performance and stability of this compound-based thermoelectric devices are critically dependent on the properties of its surfaces and interfaces. As-synthesized La₃₋ₓTe₄ powder is known to have an amorphous surface oxide layer at room temperature. escholarship.org At elevated operating temperatures, this oxidation can progress, leading to the formation of various lanthanum oxy-telluride phases and a degradation of thermoelectric properties. escholarship.org Therefore, a fundamental understanding of the surface chemistry and oxidation mechanisms of this compound is essential for developing effective strategies to protect the material and ensure long-term device reliability.

Advanced surface-sensitive characterization techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), will be instrumental in these investigations. liftfoils.com202.38.64osti.gov These techniques can provide detailed information about the elemental composition and chemical states of the atoms at the surface of the material. By studying the interaction of La(III)Te surfaces with different atmospheric conditions and at various temperatures, researchers can gain insights into the initial stages of oxidation and identify the most stable passivation layers. Furthermore, understanding the nature of the interface between this compound and the metallic contacts in a thermoelectric module is crucial for minimizing contact resistance and maximizing power output.

Q & A

Q. What are the established methods for synthesizing high-purity lanthanum(III) telluride, and how do experimental parameters influence crystallinity?

Methodological Answer : Solid-state reaction and hydrothermal synthesis are widely used.

  • Solid-state synthesis : Requires stoichiometric mixing of La and Te precursors (e.g., La₂O₃ and Te powder) under inert atmosphere. Reaction temperatures (800–1200°C) and dwell time (12–48 hrs) critically affect phase purity. Post-synthesis annealing at 500–700°C improves crystallinity .
  • Hydrothermal synthesis : Utilizes aqueous precursors (e.g., LaCl₃ and Na₂TeO₃) at 150–250°C under high pressure. pH control (8–10) and reducing agents (e.g., hydrazine) minimize oxide impurities. Particle size distribution is tunable via reaction time (24–72 hrs) .

Table 1 : Synthesis Parameter Comparison

MethodTemperature RangeKey VariablesPurity Challenges
Solid-state800–1200°CAtmosphere, dwell timeOxide contamination
Hydrothermal150–250°CpH, reducing agentsTe vacancies

Q. Which characterization techniques are most effective for validating this compound’s structural and electronic properties?

Methodological Answer :

  • XRD : Identifies phase purity and crystal structure (cubic or monoclinic). Rietveld refinement quantifies lattice parameters and secondary phases (e.g., La₂O₃) .
  • SEM/EDS : Maps elemental distribution; critical for detecting Te-deficient regions.
  • Hall-effect measurements : Determines carrier concentration and mobility. High vacuum (<10⁻⁶ Torr) minimizes surface oxidation during testing .
  • XPS : Validates oxidation states (La³⁺, Te²⁻) and surface contamination (e.g., adsorbed oxygen) .

Q. How do density functional theory (DFT) calculations model this compound’s electronic band structure?

Methodological Answer : DFT with Generalized Gradient Approximation (GGA) is standard.

  • Exchange-correlation functionals : Use the Perdew-Burke-Ernzerhof (PBE) GGA to account for electron density gradients. Spin-orbit coupling must be included for accurate bandgap prediction (~0.8–1.2 eV experimental vs. 0.5–0.7 eV DFT) .
  • k-point sampling : A 6×6×6 mesh balances computational cost and accuracy.
  • Limitations : GGA underestimates bandgaps; hybrid functionals (e.g., HSE06) improve accuracy but increase computational load .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermoelectric efficiency (ZT) values for this compound?

Methodological Answer : Contradictions arise from doping heterogeneity and measurement conditions.

  • Doping control : Use spark plasma sintering (SPS) to achieve uniform dopant distribution (e.g., Sb or Bi substitution at Te sites). Monitor via TOF-SIMS .
  • Measurement standardization :
    • Seebeck coefficient : Calibrate temperature gradients (<2°C/mm) to avoid overestimation.
    • Thermal conductivity : Use laser flash analysis (LFA) with <5% error margins. Anisotropic thermal transport requires single-crystal samples .

Table 2 : ZT Variability Factors

FactorImpact on ZTMitigation Strategy
Dopant clusteringReduces carrier mobilitySPS processing
Surface oxidationIncreases thermal conductivityGlove-box handling

Q. What strategies optimize this compound for high-temperature thermoelectric applications?

Methodological Answer :

  • Lattice strain engineering : Introduce nanoinclusions (e.g., ZrO₂ nanoparticles) via ball milling to reduce lattice thermal conductivity by 20–30% .
  • Defect engineering : Create Te vacancies (1–3 at.%) to enhance phonon scattering. Quench samples post-synthesis to "freeze" vacancy distribution .
  • Stability testing : Cycle samples between 300–800°C in inert atmospheres; monitor phase stability via in-situ XRD .

Q. Why do computational predictions of this compound’s carrier mobility diverge from experimental data?

Methodological Answer :

  • Surface states : DFT models often assume ideal surfaces, ignoring surface defects that trap carriers. Use slab models with adsorbed species (e.g., O⁻²) for realism .
  • Electron-phonon coupling : Many-body perturbation theory (GW approximation) improves mobility predictions but requires high-performance computing resources .
  • Experimental validation : Compare DFT results with temperature-dependent resistivity (4–300 K) and ultrafast THz spectroscopy .

Methodological Best Practices

  • Reproducibility : Document synthesis parameters (e.g., cooling rates, precursor purity) using IUPAC guidelines .
  • Data contradiction analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in ZT datasets .
  • Ethical reporting : Disclose measurement uncertainties and computational assumptions to align with AGENDA standards for chemical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.